Methyl 4-fluoro-1H-indazole-7-carboxylate
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Overview
Description
Methyl 4-fluoro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been widely studied for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-fluorobenzaldehyde with hydrazine to form the indazole ring, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of Methyl 4-fluoro-1H-indazole-7-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-fluoro-1H-indazole-7-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: Similar structure but with a benzyl group instead of a fluorine atom.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indazole derivative with different substituents.
Uniqueness
Methyl 4-fluoro-1H-indazole-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom and ester group can enhance its stability and bioavailability compared to other indazole derivatives .
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 4-fluoro-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7(10)6-4-11-12-8(5)6/h2-4H,1H3,(H,11,12) |
InChI Key |
FUBUNPZVKRUCFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)F)C=NN2 |
Origin of Product |
United States |
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